In-Depth Technical Guide: 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
In-Depth Technical Guide: 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
CAS Number: 139503-12-1
This technical guide provides a comprehensive overview of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its physicochemical properties, synthesis, and potential applications.
Physicochemical Properties
4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is a fluorinated heterocyclic compound. The presence of the difluorophenyl group and the tetrahydropyran moiety are significant for its utility in medicinal chemistry, often contributing to improved metabolic stability and bioavailability of parent drug molecules.[1] It is typically available with a purity of ≥95% and should be stored at 2-8°C under an inert gas.[1]
| Property | Value | Source |
| CAS Number | 139503-12-1 | [1] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |
| Molecular Weight | 214.21 g/mol | [1] |
| Purity | ≥95% | [1] |
| Storage Conditions | 2-8°C, stored in inert gas | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is logically achieved through a Grignard reaction. This involves the reaction of a Grignard reagent prepared from a dihalogenated benzene with a cyclic ketone.
A plausible synthetic route involves the Grignard reaction between 1-bromo-3,5-difluorobenzene and tetrahydro-4H-pyran-4-one. Below is a proposed experimental protocol based on general Grignard reaction methodologies.
Synthesis of the Grignard Reagent (3,5-difluorophenylmagnesium bromide)
Materials:
-
Magnesium turnings
-
1-bromo-3,5-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Protocol:
-
All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.
-
Add a small amount of the 1-bromo-3,5-difluorobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and there is evidence of gentle reflux.
-
Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
Materials:
-
(3,5-difluorophenyl)magnesium bromide solution in THF (from step 2.1)
-
Tetrahydro-4H-pyran-4-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Protocol:
-
In a separate three-necked round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF.
-
Cool the solution of tetrahydro-4H-pyran-4-one in an ice bath.
-
Slowly add the prepared Grignard reagent from the first flask to the cooled solution of tetrahydro-4H-pyran-4-one via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Synthetic workflow for 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol.
Role in Drug Development and Biological Context
4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol serves as a crucial building block in the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors for cancer therapy.[1] The tetrahydropyran (THP) moiety is a common feature in many drug candidates as it can improve physicochemical properties and act as a bioisostere for other cyclic systems.
Application in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are a major class of targeted cancer therapies that work by blocking the activity of these enzymes.
The subject compound is a valuable intermediate for creating novel kinase inhibitors. The difluorophenyl group can engage in specific interactions within the ATP-binding pocket of kinases, while the tetrahydropyran ring can be further functionalized to enhance potency and selectivity.
While a specific kinase inhibitor synthesized directly from 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is not prominently featured in publicly available literature, the general importance of this scaffold is well-established. For instance, various kinase inhibitors targeting enzymes like ATM, IRAK4, and JAK1 incorporate tetrahydropyran moieties to optimize their drug-like properties.
Representative Kinase Signaling Pathway
The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in cell proliferation, differentiation, and survival that is often dysregulated in cancer. Small molecule kinase inhibitors, potentially synthesized using intermediates like 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, can target key kinases in this cascade, such as RAF, MEK, and ERK.
Caption: A generalized MAPK signaling pathway targeted by kinase inhibitors.

